N-[2-[cyclopropyl-[(4-methylquinazolin-2-yl)methyl]amino]ethyl]methanesulfonamide
Description
N-[2-[cyclopropyl-[(4-methylquinazolin-2-yl)methyl]amino]ethyl]methanesulfonamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Properties
IUPAC Name |
N-[2-[cyclopropyl-[(4-methylquinazolin-2-yl)methyl]amino]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-12-14-5-3-4-6-15(14)19-16(18-12)11-20(13-7-8-13)10-9-17-23(2,21)22/h3-6,13,17H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUDVULSODOJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CN(CCNS(=O)(=O)C)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[cyclopropyl-[(4-methylquinazolin-2-yl)methyl]amino]ethyl]methanesulfonamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Methanesulfonamide Group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the quinazoline ring or the sulfonamide group, potentially leading to the formation of amines or reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropyl group can yield cyclopropyl ketones, while reduction of the quinazoline ring can produce tetrahydroquinazoline derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its quinazoline core, this compound is being investigated for its anticancer properties.
Biological Studies: The compound can be used as a tool to study the biological pathways involving quinazoline derivatives, including their interactions with enzymes and receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of N-[2-[cyclopropyl-[(4-methylquinazolin-2-yl)methyl]amino]ethyl]methanesulfonamide involves its interaction with molecular targets such as tyrosine kinases. By binding to the ATP-binding site of these enzymes, the compound can inhibit their activity, leading to the suppression of cancer cell proliferation and survival . The cyclopropyl group and the methanesulfonamide moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Erlotinib: Similar to gefitinib, it targets EGFR and is used in the treatment of non-small cell lung cancer.
Lapatinib: A quinazoline derivative that targets both EGFR and HER2, used in breast cancer therapy.
Uniqueness
N-[2-[cyclopropyl-[(4-methylquinazolin-2-yl)methyl]amino]ethyl]methanesulfonamide is unique due to its specific structural features, such as the cyclopropyl group and the methanesulfonamide moiety, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazoline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
